molecular formula C12H14N2O B163089 Shihunidine CAS No. 135626-84-5

Shihunidine

Cat. No. B163089
CAS RN: 135626-84-5
M. Wt: 202.25 g/mol
InChI Key: LTUZVVOPXHMYOH-UHFFFAOYSA-N
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Description

Shihunidine is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 and a predicted density of 1.24±0.1 g/cm3 . The predicted boiling point is 411.8±44.0 °C .


Synthesis Analysis

Shihunidine is structurally related to shihunine. It is hypothesized that the hydroxyl group on 2-(3,4-dihydro-2H-pyrrol-5-yl)benzoic acid is substituted by a phenyl group, which first becomes an aniline form and then cyclizes and methylates to produce shihunidine .


Molecular Structure Analysis

Shihunidine contains a total of 31 bonds; 17 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .


Chemical Reactions Analysis

Chemical reactions showed that shihunidine was derived from shihunine during isolation . Shihunidine and shihunine were shown to be inhibitors of Na+, K±ATPase of the rat kidney .


Physical And Chemical Properties Analysis

Shihunidine has a molecular weight of 202.25 , a predicted density of 1.24±0.1 g/cm3 , and a predicted boiling point of 411.8±44.0 °C .

properties

CAS RN

135626-84-5

Product Name

Shihunidine

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1'-methylspiro[2H-isoindole-3,2'-pyrrolidine]-1-one

InChI

InChI=1S/C12H14N2O/c1-14-8-4-7-12(14)10-6-3-2-5-9(10)11(15)13-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,15)

InChI Key

LTUZVVOPXHMYOH-UHFFFAOYSA-N

SMILES

CN1CCCC12C3=CC=CC=C3C(=O)N2

Canonical SMILES

CN1CCCC12C3=CC=CC=C3C(=O)N2

synonyms

shihunidine

Origin of Product

United States

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